N-(2-氰基乙基)硫代甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

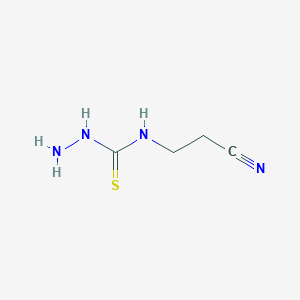

“N-(2-Cyanoethyl)hydrazinecarbothioamide” is a chemical compound with the CAS number 116974-14-2 . It is used in the chemical industry .

Molecular Structure Analysis

The molecular formula of “N-(2-Cyanoethyl)hydrazinecarbothioamide” is C4H8N4S. The molecular weight is 144.2.Chemical Reactions Analysis

Hydrazinecarbothioamides are usually used as building blocks with several π-deficient compounds for the synthesis of different heterocycles . The reaction of N, N-disubstituted hydrazinecarbothioamides with 2-bromo-2-substituted acetophenones yields thiazole, bis-thiazole, pyrazole, and 1,3,4-thiadiazole derivatives in good yield .科学研究应用

生物成像应用

研究重点介绍了基于肼基碳硫酰胺衍生物的近红外 (NIR) 荧光探针的开发,用于选择性和灵敏地检测肼,这是一种有害的环境污染物。这些探针表现出低细胞毒性,已成功应用于体外和体内生物成像,以可视化活小鼠和组织(包括肝脏、肺、肾脏、心脏和脾脏)中的肼 (Zhang et al., 2015)。此外,另一项研究引入了一种实用的基于肼-碳硫酰胺的荧光化学传感器,用于纸条、斑马鱼和实际水样中的 Zn2+ 检测,突出了其在环境监测和生物学研究中的应用 (Suh et al., 2022)。

化学合成和表征

肼基碳硫酰胺衍生物已被合成和表征,用于各种应用,包括新型杂环的合成以及使用不同光谱技术研究其性质。一项研究重点研究了 N-取代肼基碳硫酰胺与丙二腈和丙烯酸乙酯的反应,导致合成各种杂环化合物,强调了这些化合物在有机合成中的多功能反应性和潜在应用 (Aly et al., 2018)。

环境和腐蚀研究

肼基碳硫酰胺衍生物在环境监测和缓蚀中的作用已得到广泛研究。例如,一项研究提出了合成芳香酰肼衍生物作为盐酸中低碳钢的缓蚀剂,证明了该化合物通过在钢表面吸附来保护防腐的有效性 (Kumari et al., 2017)。另一项研究探索了肼基碳硫酰胺衍生物的金属配合物的抗氧化和抗真菌活性,表明它们在药物化学中作为生物活性剂的潜力 (Al-Amiery et al., 2012)。

安全和危害

作用机制

Target of Action

N-(2-Cyanoethyl)hydrazinecarbothioamide is recognized for its diverse biological activities, particularly in enhancing therapeutic anticancer effects . The primary targets of N-(2-Cyanoethyl)hydrazinecarbothioamide are the enzymes PI3K, AKT1, and mTOR . These enzymes play a crucial role in cell survival and proliferation, making them key targets in cancer therapy .

Mode of Action

N-(2-Cyanoethyl)hydrazinecarbothioamide interacts with its targets by binding to the active sites of the enzymes PI3K, AKT1, and mTOR . This interaction inhibits the function of these enzymes, thereby disrupting the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for tumor survival, and its inhibition leads to reduced tumor growth .

Biochemical Pathways

The PI3K/Akt/mTOR pathway is the primary biochemical pathway affected by N-(2-Cyanoethyl)hydrazinecarbothioamide . This pathway is involved in cell survival, growth, and proliferation . By inhibiting this pathway, N-(2-Cyanoethyl)hydrazinecarbothioamide disrupts these processes, leading to reduced tumor growth .

Pharmacokinetics

The compound’s physicochemical properties suggest that it may have optimal adme properties

Result of Action

The molecular and cellular effects of N-(2-Cyanoethyl)hydrazinecarbothioamide’s action include the induction of apoptosis and cell cycle arrest in cancer cells . Specifically, N-(2-Cyanoethyl)hydrazinecarbothioamide has been shown to induce apoptosis and cause cell cycle arrest in MCF-7 cell lines . These effects contribute to the compound’s anticancer activity .

属性

IUPAC Name |

1-amino-3-(2-cyanoethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4S/c5-2-1-3-7-4(9)8-6/h1,3,6H2,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDGPASIPOOXNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=S)NN)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Oxo-3-(pyridin-2-yl)-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2705217.png)

![(E)-ethyl 1-cyclohexyl-2-(nicotinoylimino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2705223.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2705224.png)

![2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B2705229.png)

![1-(2-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2705230.png)

![N-(5-chloro-2-hydroxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2705231.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2705234.png)